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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rocastine, also known by its developmental code AHR-11325, is a potent and selective
histamine H1 receptor antagonist.[1] Developed as a second-generation antihistamine, it
exhibits a rapid onset of action and a non-sedating profile, making it a compound of significant
interest in the study of allergic disorders and related conditions.[1] This technical guide
provides a detailed overview of Rocastine's chemical structure, physicochemical properties,
and pharmacological characteristics, with a focus on the experimental methodologies used to
define its profile.

Chemical Structure and Identification

Rocastine is a heterocyclic compound featuring a pyrido[3,2-f][2][3]oxazepine core. Its
chemical structure is characterized by a dimethylaminoethyl side chain, which is a common
feature in many H1l-antihistamines, attached to the oxazepine ring.

Systematic IUPAC Name: 2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f]
[2]oxazepine-5-thione

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 91833-49-7
Molecular Formula C13H19N30S
Molecular Weight 265.38 g/mol
ChEMBL ID CHEMBL305775
PubChem CID 57520

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption,
distribution, metabolism, and excretion (ADME) profile, as well as its formulation
characteristics. While experimentally determined data for Rocastine are limited in the public
domain, computed values provide valuable insights.

Table 2: Physicochemical Properties of Rocastine

Property Value (Computed) Data Source

pKa 7.5 (predicted)

logP 15 PubChem

Solubility Soluble in DMSO MedChemExpress

Melting Point Not available
Pharmacology

Mechanism of Action

Rocastine functions as a selective antagonist of the histamine H1 receptor. By competitively
binding to this receptor, it prevents histamine from initiating the downstream signaling cascade
that leads to the classic symptoms of an allergic response. The H1 receptor is a G-protein
coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gg/11
family of G-proteins.
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Histamine H1 Receptor Signhaling Pathway

The binding of histamine to the H1 receptor triggers a conformational change, leading to the
activation of Gg/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where
it binds to IP3 receptors, causing the release of intracellular calcium (Ca2+). The elevated
cytosolic Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade
ultimately results in various cellular responses, including smooth muscle contraction, increased
vascular permeability, and the transcription of pro-inflammatory mediators. Rocastine, by
blocking the initial binding of histamine, effectively inhibits this entire pathway.

Cell Membrane

Click to download full resolution via product page

Figure 1. Histamine H1 Receptor Signaling Pathway and Inhibition by Rocastine.
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Pharmacodynamics

Rocastine has demonstrated potent antihistaminic activity in preclinical models. It is effective
in protecting guinea pigs from histamine-induced lethality and collapse induced by aerosolized
antigens. Notably, Rocastine exhibits a rapid onset of action, with comparable efficacy at 15
minutes and 1-hour pretreatment times.

Table 3: In Vivo Antihistaminic Activity of Rocastine

Experimental . . Diphenhydram
Parameter Rocastine Terfenadine ]

Model ine

Histamine-

induced lethality
PDso (mg/kg,

in guinea pigs 0.13 44.0 -
] p.o.)

(15 min

pretreatment)

Histamine-

induced lethalit PDso (mg/kg,

neueeciehaly = (mafkg 0.12 1.93 i

in guinea pigs (1 p.o.)

hr pretreatment)

Antigen-induced Potency Ratio

collapse in VS. ~36x more

guinea pigs (1 hr  Diphenhydramin potent
pretreatment) e

A key feature of Rocastine is its non-sedating profile. Studies have shown that it does not alter
the electroencephalogram (EEG) in cats at doses significantly higher than its antihistaminic
dose, nor does it potentiate yohimbine toxicity in mice, further indicating a lack of central
nervous system depressant effects. Additionally, in vitro studies have shown that Rocastine
possesses no significant anticholinergic, antiadrenergic, or antiserotonergic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological testing of Rocastine
are not extensively available in the public domain. The following sections outline generalized
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procedures based on the available literature for similar compounds and assays.

Synthesis of Rocastine

The synthesis of Rocastine and its analogs has been described by Sleevi et al. (1991). While
the full detailed protocol is not publicly available, the general approach for the synthesis of the
pyrido[3,2-floxazepine core involves a multi-step process. A generalized workflow is depicted
below.

Step 1: Step 2: Step 3: Step 4:
Formation of an intermediate Cyclization to form the > p 3 > Alkylation with
. p P Thionation of the lactam 5 . 5
(e.g., aminopyridinol) oxazepine ring 2-(dimethylamino)ethyl chloride

Starting Materials
(e.g., Pyridine derivatives)

Rocastine
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Y

A4
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Figure 2. Generalized Synthetic Workflow for Rocastine.

Histamine H1 Receptor Binding Assay

The affinity of Rocastine for the H1 receptor was assessed by its ability to inhibit the binding of
[BH]mepyramine to guinea pig cortex membranes.

Objective: To determine the inhibitory constant (Ki) of Rocastine for the histamine H1 receptor.

Materials:

Guinea pig cortex membrane preparation

e [*H]mepyramine (radioligand)

e Rocastine (test compound)

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4)
e Wash buffer (cold assay buffer)

» Glass fiber filters

o Scintillation cocktail
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 Liquid scintillation counter

Protocol:

 Membrane Preparation: Homogenize guinea pig cortex in ice-cold buffer and centrifuge to
pellet the membranes. Wash the membrane pellet multiple times by resuspension and
centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

o Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a
fixed concentration of [*H]mepyramine (typically at its Kd value), and varying concentrations
of Rocastine. Include control tubes for total binding (no competitor) and non-specific binding
(excess of a known H1 antagonist).

 Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to
reach equilibrium (e.g., 60 minutes).

« Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a
cell harvester. This separates the membrane-bound radioligand from the unbound
radioligand.

e Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound
radioligand.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding at each concentration of Rocastine by
subtracting the non-specific binding from the total binding. Plot the percentage of specific
binding against the logarithm of the Rocastine concentration to generate a dose-response
curve. Determine the ICso value (the concentration of Rocastine that inhibits 50% of the
specific binding of [BH]Jmepyramine).

 Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = 1Cso / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vivo Antihistaminic Activity: Histamine-Induced
Lethality in Guinea Pigs

This assay evaluates the ability of a compound to protect against a lethal dose of histamine.

Objective: To determine the protective dose 50 (PDso) of Rocastine against histamine-induced
lethality.

Animals: Male Hartley guinea pigs.
Materials:

* Rocastine

¢ Histamine dihydrochloride

e Vehicle (e.g., 0.9% saline)
Protocol:

» Animal Acclimation: Acclimate the animals to the laboratory conditions for a specified period
before the experiment.

e Dosing: Administer Rocastine orally (p.o.) at various doses to different groups of animals. A
control group receives the vehicle only.

o Pretreatment Time: Allow for a specific pretreatment time (e.g., 15 minutes or 1 hour) for the
drug to be absorbed and distributed.

o Histamine Challenge: Administer a lethal dose of histamine dihydrochloride (e.g., via
intravenous or intraperitoneal injection).

o Observation: Observe the animals for a defined period (e.g., 30 minutes) for signs of toxicity
and mortality.

o Data Analysis: Record the number of animals that survive in each group. Calculate the PDso
value, which is the dose of Rocastine that protects 50% of the animals from lethality, using a
suitable statistical method (e.g., probit analysis).
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Figure 3. Experimental Workflow for Histamine-Induced Lethality Assay.

Pharmacokinetics and Metabolism

There is currently no publicly available information regarding the absorption, distribution,
metabolism, and excretion (ADME) of Rocastine in humans or preclinical species. Such
studies would be essential for a complete understanding of its clinical potential and for dose
selection in further development.

Conclusion
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Rocastine is a potent, selective, and non-sedating H1-antihistamine with a rapid onset of
action. Its unique chemical structure and favorable pharmacological profile make it a valuable
tool for research into histamine-mediated conditions. While detailed experimental protocols and
a complete physicochemical and pharmacokinetic profile are not fully available in the public
domain, the information presented in this guide provides a solid foundation for researchers and
drug development professionals interested in this compound. Further investigation into its
synthesis, experimental properties, and ADME characteristics is warranted to fully elucidate its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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